N-(3-ethoxybenzyl)-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
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Overview
Description
N-[(3-ETHOXYPHENYL)METHYL]-3-{6-PHENYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}PROPANAMIDE is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[(3-ETHOXYPHENYL)METHYL]-3-{6-PHENYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}PROPANAMIDE involves multiple steps, starting from the preparation of the triazolopyridazine core. One common method involves the cyclization of hydrazine derivatives with ortho esters under acidic conditions to form the triazole ring, followed by further functionalization to introduce the pyridazine moiety . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or phenyl groups using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar compounds include other triazolopyridazine derivatives, such as:
- N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide
- 3-(Trifluoromethyl)-1,2,4-Triazolo[4,3-A]Pyrazine
Compared to these compounds, N-[(3-ETHOXYPHENYL)METHYL]-3-{6-PHENYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}PROPANAMIDE may exhibit unique pharmacological profiles due to the presence of the ethoxyphenyl and phenyl groups, which can influence its binding affinity and specificity for molecular targets.
Properties
Molecular Formula |
C23H23N5O2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-3-(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C23H23N5O2/c1-2-30-19-10-6-7-17(15-19)16-24-23(29)14-13-22-26-25-21-12-11-20(27-28(21)22)18-8-4-3-5-9-18/h3-12,15H,2,13-14,16H2,1H3,(H,24,29) |
InChI Key |
WZVORPQQJJRTPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)CCC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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